(E)-3-[5-(4-chlorophenyl)sulfanylthiophen-2-yl]-2-(3-nitrophenyl)prop-2-enenitrile
Overview
Description
(E)-3-[5-(4-chlorophenyl)sulfanylthiophen-2-yl]-2-(3-nitrophenyl)prop-2-enenitrile is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[5-(4-chlorophenyl)sulfanylthiophen-2-yl]-2-(3-nitrophenyl)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiophene ring: Starting with a thiophene precursor, the thiophene ring is functionalized with a 4-chlorophenylsulfanyl group.
Formation of the enenitrile: The final step involves the formation of the enenitrile moiety through a condensation reaction, often using reagents like malononitrile and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[5-(4-chlorophenyl)sulfanylthiophen-2-yl]-2-(3-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-[5-(4-chlorophenyl)sulfanylthiophen-2-yl]-2-(3-nitrophenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a pharmaceutical intermediate or as a lead compound in drug discovery. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-[5-(4-chlorophenyl)sulfanylthiophen-2-yl]-2-(3-nitrophenyl)prop-2-enenitrile would depend on its specific application. For example, if used as a pharmaceutical, it might interact with a particular enzyme or receptor, modulating its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-[5-(4-bromophenyl)sulfanylthiophen-2-yl]-2-(3-nitrophenyl)prop-2-enenitrile
- (E)-3-[5-(4-methylphenyl)sulfanylthiophen-2-yl]-2-(3-nitrophenyl)prop-2-enenitrile
Uniqueness
(E)-3-[5-(4-chlorophenyl)sulfanylthiophen-2-yl]-2-(3-nitrophenyl)prop-2-enenitrile is unique due to the presence of the 4-chlorophenylsulfanyl group, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
(E)-3-[5-(4-chlorophenyl)sulfanylthiophen-2-yl]-2-(3-nitrophenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN2O2S2/c20-15-4-6-17(7-5-15)25-19-9-8-18(26-19)11-14(12-21)13-2-1-3-16(10-13)22(23)24/h1-11H/b14-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YALVPIYSKCWUFH-KAMYIIQDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=CC2=CC=C(S2)SC3=CC=C(C=C3)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C(=C\C2=CC=C(S2)SC3=CC=C(C=C3)Cl)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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